molecular formula C20H18N4O2 B7741708 2-[5-amino-1-(2,4-dimethylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-1-(2,4-dimethylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7741708
M. Wt: 346.4 g/mol
InChI Key: HOOMUYDLDJCYNZ-UHFFFAOYSA-N
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Description

2-[5-amino-1-(2,4-dimethylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.

Properties

IUPAC Name

2-[5-amino-1-(2,4-dimethylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-11-7-8-15(12(2)9-11)24-10-16(25)17(18(24)21)19-22-14-6-4-3-5-13(14)20(26)23-19/h3-9H,10,21H2,1-2H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOMUYDLDJCYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-1-(2,4-dimethylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with a suitable pyrrole derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific pathway chosen .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-1-(2,4-dimethylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to more saturated analogs .

Scientific Research Applications

2-[5-amino-1-(2,4-dimethylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-amino-1-(2,4-dimethylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-amino-1-(2,4-dimethylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with a pyrrole moiety makes it a versatile scaffold for drug development .

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